N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-10(23)11-3-2-4-13(9-11)18-16(24)15-19-21-22(20-15)14-7-5-12(17)6-8-14/h2-9H,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHIDLKRWMQALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cobalt-Catalyzed [3+2] Cycloaddition
The cobalt(II)-catalyzed reaction between sodium azide (NaN₃) and nitriles offers a high-yield route to 5-substituted tetrazoles. For N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide, the nitrile precursor 4-chlorobenzonitrile undergoes cycloaddition with NaN₃ in the presence of a cobalt-diazido complex (e.g., [L¹Co(N₃)₂] ). The mechanism involves:
- Coordination of NaN₃ to the cobalt center, forming a diazido intermediate.
- Nitrile binding and subsequent [3+2] cyclization to yield the tetrazole ring.
This method achieves >80% yield under mild conditions (methanol, 60°C), though it primarily generates 5-substituted 1H-tetrazoles. To access the 2H-tautomer, post-synthetic tautomerization via acid/base treatment is necessary.
Imidoyl Azide Cyclization
For direct 2-substitution, imidoyl azides derived from 4-chlorophenyl-containing precursors are cyclized. For example, reacting 4-chlorophenylimidoyl chloride with NaN₃ generates 2-(4-chlorophenyl)-2H-tetrazole. This method ensures regioselectivity at the 2-position but requires stringent anhydrous conditions and yields ~65%.
Introduction of the Acetylphenyl Carboxamide Group
The 5-carboxamide moiety is introduced via amide coupling between the tetrazole-5-carboxylic acid derivative and 3-aminoacetophenone.
Acid Chloride Intermediate
The tetrazole-5-carboxylic acid (synthesized via hydrolysis of its ester) is converted to the corresponding acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 3-aminoacetophenone in dichloromethane (DCM) with triethylamine (Et₃N) yields the carboxamide:
$$
\text{Tetrazole-5-COCl} + \text{H}2\text{N-C}6\text{H}4-COCH3 \rightarrow \text{Tetrazole-5-CONH-C}6\text{H}4-COCH_3 + \text{HCl}
$$
This method achieves 70–85% yields but risks over-chlorination without strict stoichiometric control.
Catalytic Amidation Using Solid-Supported Catalysts
Recent patents describe nickel-lanthanum molecular sieve catalysts for direct amidation. The tetrazole-5-carboxylic acid and 3-aminoacetophenone react in toluene at 110°C with a Ni-La/zeolite catalyst, achieving 92% yield. The catalyst enhances reaction rates and reduces byproducts, though scalability requires optimization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The acetyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide with structurally or functionally related compounds, focusing on synthesis, structural features, and biological activities.
Structural Analogues with Insecticidal Activity
Compound 2: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
- Structure : Contains a pyridine-thioacetamide backbone with a 4-chlorophenyl group.
- Activity : Exhibits superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid (LC₅₀ = 0.02 µg/mL vs. acetamiprid’s LC₅₀ = 0.05 µg/mL).
- However, the absence of a styryl group in the target compound might reduce π-π stacking interactions with insecticidal targets.
Antibacterial Carboxamides
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Structure : Features a nitrothiophene-carboxamide linked to a substituted thiazole.
- Activity : Narrow-spectrum antibacterial agent targeting Gram-positive pathogens (MIC = 2–4 µg/mL).
- The 4-chlorophenyl group could enhance lipophilicity relative to the trifluoromethyl-methoxy substituent.
Antimicrobial Thiazolidinone Derivatives
N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide ()
- Structure: Combines a thiazolidinone core with a 4-chlorophenyl group and isonicotinamide.
- Activity : Broad-spectrum antimicrobial activity (MIC = 8–16 µg/mL against S. aureus and C. albicans).
- Comparison: The tetrazole ring in the target compound lacks the thiazolidinone’s keto group, which is critical for binding to fungal cytochrome P450. However, the acetylphenyl group may improve cell penetration compared to isonicotinamide.
Immunoproteasome Inhibitors
N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide ()
- Structure: Quinoline-carboxamide with a 4-chlorophenyl-hydroxyethyl chain.
- Activity: Inhibits immunoproteasome activity (IC₅₀ = 48.30 ± 4.97 µM).
- Comparison: The tetrazole ring in the target compound may engage in hydrogen bonding or dipole interactions distinct from quinoline’s planar aromatic system. The absence of a hydroxyl group could reduce solubility but increase metabolic stability.
Structural Analogues with Heterocyclic Variations
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
- Structure: Isoxazole-carboxamide with a diethylaminophenyl group.
- Synthesis : Utilizes Oxone®-mediated cyclization, similar to tetrazole formation strategies.
- Comparison: Isoxazole’s oxygen atom vs. tetrazole’s nitrogen-rich structure may lead to differences in polarity and binding affinity. The diethylaminophenyl group enhances solubility, whereas the acetylphenyl group in the target compound prioritizes lipophilicity.
Data Tables
Key Findings and Insights
Structural Flexibility : The 4-chlorophenyl group is a common pharmacophore in agrochemicals and antimicrobials, enhancing target binding via hydrophobic interactions .
Heterocyclic Impact : Tetrazoles offer metabolic stability over carboxylic acids, while thiophenes and isoxazoles provide distinct electronic profiles influencing target selectivity .
Synthetic Efficiency : HATU-mediated couplings () and Oxone®-based cyclizations () are scalable methods applicable to the target compound’s synthesis.
Biological Activity
N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of an acetylphenyl group and a chlorophenyl group contributes to its unique chemical properties and enhances its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C15H13ClN4O2 |
| Molecular Weight | 304.75 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence the expression of genes associated with inflammation and cancer progression.
Antimicrobial Activity
Tetrazole derivatives have been widely studied for their antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies demonstrated significant antimicrobial activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values were determined using the disc diffusion method, revealing effective zones of inhibition at concentrations as low as 50 μg/mL.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis highlights that the presence of the chlorophenyl group enhances its potency. Notable findings include:
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating significant antiproliferative activity.
- Mechanistic Insights : Cell cycle analysis revealed that treatment with the compound induces G1 phase arrest, leading to apoptosis in sensitive cancer cells.
Case Studies
Several studies have explored the biological activity of related tetrazole compounds, providing insights into their therapeutic potential:
- Study on Antimicrobial Efficacy : A comparative study assessed various tetrazole derivatives, including this compound, highlighting its superior activity against resistant bacterial strains compared to traditional antibiotics .
- Anticancer Research : A recent investigation focused on the anticancer properties of tetrazole derivatives demonstrated that compounds with similar structural features exhibited enhanced cytotoxicity against breast cancer cell lines .
Q & A
Q. Table 1: SAR of Selected Tetrazole Derivatives
| Compound | Target | IC50 (µM) | Key Modification |
|---|---|---|---|
| Parent compound (this FAQ) | Abl kinase | 0.15 | 4-chlorophenyl substituent |
| 4-Fluoro analog | Abl kinase | 0.32 | Reduced hydrophobicity |
| mGlu4 modulator (from [2]) | mGlu4 | 2.7 | Trifluoromethoxy group |
Advanced: How can X-ray crystallography address ambiguities in the compound’s structural conformation?
Answer:
- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.2 Å) data .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check using PLATON (e.g., for missed symmetry or voids) .
Case study : If NMR suggests rotational isomerism, crystallography can confirm the dominant conformation in the solid state .
Advanced: What strategies reconcile discrepancies in solubility and stability data across studies?
Answer:
- Solubility profiling : Use shake-flask method with UV detection in buffers (pH 1–7.4) and DMSO .
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes; analyze via HPLC-MS .
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
